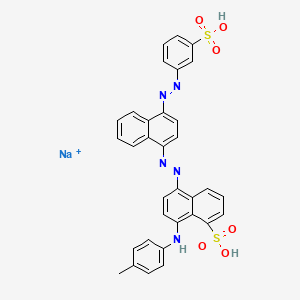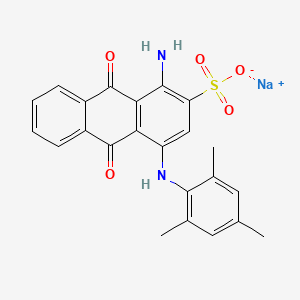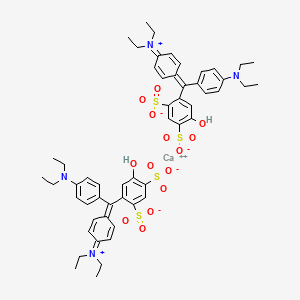
Adarigiline
Übersicht
Beschreibung
Adarigiline is a monoamine oxidase B inhibitor drug candidate.
Wissenschaftliche Forschungsanwendungen
Research on Anxiety Disorders
- Adarigiline's applications have been discussed in the context of anxiety disorders, with a focus on its potential role in understanding the pathophysiology of these conditions. The Research Domain Criteria (RDoC) project, for example, considers drugs like Adarigiline to investigate neural function domains relevant to anxiety disorders (Simpson, 2012).
Quality Enhancement in Health Care Research
- Adarigiline's implications in health care research, particularly in enhancing health care practices and outcomes, have been noted. The study emphasizes the integration of scientific findings into better health care practices (Rubenstein et al., 2000).
Immunogenicity of Biological Drugs
- The role of Adarigiline in understanding the immunogenicity of biological drugs is significant. This research provides insights into how Adarigiline can be used to assess the safety and efficacy of biologics, including their potential to induce anti-drug antibodies (Shankar et al., 2007).
Nutrigenetic Research
- Adarigiline is considered in the context of nutrigenetic research, exploring how genetic variations influence responses to nutrients. This aligns with the broader goal of personalized dietary recommendations based on genetic information (Grimaldi et al., 2017).
Pharmacology and Drug Discovery
- Studies highlight Adarigiline's importance in the broader scope of drug discovery and development, discussing its potential in advancing pharmacological research and clinical sciences (Drews, 2000).
Neuroscience and Cognitive Disorders
- Research into Adarigiline's effects on cognitive and metabolic responses in disorders like Alzheimer's disease suggests its potential utility in understanding and treating cognitive impairments (Mega et al., 2001).
Role in Functional MRI and Drug Discovery
- The impact of Adarigiline on brain systems and its contribution to pharmacological functional MRI studies is also significant. This helps in understanding drug effects on the brain and aids in drug development (Wise & Tracey, 2006).
Public-Sector Research in Drug Discovery
- Adarigiline has been cited in discussions about the role of public-sector research in drug discovery, highlighting its significance in developing new therapeutic agents (Stevens et al., 2011).
Eigenschaften
CAS-Nummer |
1124197-79-0 |
|---|---|
Produktname |
Adarigiline |
Molekularformel |
C15H15F3N2O3S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(4-hydroxypiperidin-1-yl)-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H15F3N2O3S/c1-8-12(19-23-13(8)15(16,17)18)10-2-3-11(24-10)14(22)20-6-4-9(21)5-7-20/h2-3,9,21H,4-7H2,1H3 |
InChI-Schlüssel |
VXBWTNLAIBIATJ-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |
Kanonische SMILES |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adarigiline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)




![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)



